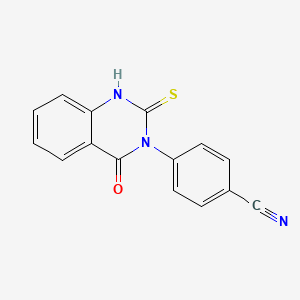

4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile

CAS No.: 879361-52-1

Cat. No.: VC5485305

Molecular Formula: C15H9N3OS

Molecular Weight: 279.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 879361-52-1 |

|---|---|

| Molecular Formula | C15H9N3OS |

| Molecular Weight | 279.32 |

| IUPAC Name | 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzonitrile |

| Standard InChI | InChI=1S/C15H9N3OS/c16-9-10-5-7-11(8-6-10)18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,(H,17,20) |

| Standard InChI Key | KXWOFDJBZRJMDJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile consists of a quinazolin-4(3H)-one scaffold, a bicyclic system formed by fusing a benzene ring with a pyrimidin-4-one moiety. Key substituents include:

-

2-Mercapto group: A sulfur-containing functional group at position 2, which enhances reactivity and potential for hydrogen bonding or disulfide bridge formation.

-

3-Benzo nitrile group: An aromatic nitrile substituent at position 3, contributing to π-π stacking interactions and metabolic stability .

The lactam-lactim tautomerism inherent to quinazolinones (Figure 1) influences its chemical behavior. In polar solvents, the lactam form dominates, stabilizing the molecule through resonance between the carbonyl oxygen and adjacent nitrogen atoms .

Table 1: Physicochemical Properties of 4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₉N₃OS |

| Molecular weight | 287.32 g/mol |

| CAS Registry Number | 1245739-75-6 |

| Key functional groups | Quinazolinone, mercapto, nitrile |

Synthetic Methodologies

General Strategies for Quinazolinone Synthesis

Quinazolinones are typically synthesized via:

-

Condensation reactions: Between anthranilic acid derivatives and amines or carbonyl compounds.

-

Cyclization of 2-aminobenzamides: Using reagents like phosphoryl chloride (POCl₃) or acetic anhydride.

-

Lactam-lactim equilibration: Exploiting solvent polarity to control alkylation or acylation sites .

Proposed Route for 4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile

While explicit synthetic details for this compound are unavailable, a plausible pathway involves:

-

Formation of quinazolinone core: Reacting 2-aminobenzonitrile with thiourea in the presence of POCl₃ to introduce the mercapto group.

-

N3-substitution: Coupling the intermediate with 4-cyanobenzyl bromide under basic conditions to install the benzonitrile moiety .

Key Reaction Conditions:

-

Solvent: Polar aprotic solvents (e.g., DMF) favor lactam formation, directing substitution to the N3 position.

-

Catalysts: Lewis acids like ZnCl₂ may enhance cyclization efficiency .

Applications and Future Directions

Drug Development

This compound’s modular structure allows for derivatization at multiple positions:

-

Mercapto group: Replacement with sulfonamides or disulfides to modulate bioavailability.

-

Benzonitrile group: Functionalization to improve target selectivity or reduce off-target effects.

Challenges and Opportunities

-

Solubility: The nitrile group may limit aqueous solubility, necessitating prodrug strategies.

-

Toxicity profiling: Mercapto-containing compounds require evaluation of hepatic and renal safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume